molecular formula C13H20N2O6 B14481531 (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate CAS No. 64554-62-7

(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate

Cat. No.: B14481531
CAS No.: 64554-62-7
M. Wt: 300.31 g/mol
InChI Key: LVLPGYMHTZGBRT-UHFFFAOYSA-N
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Description

(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of dimethyl groups and diacetate moieties further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of ionic liquids for efficient and high-yield reactions . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of the imidazolidine ring, as well as substituted imidazolidine compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in biological and medical research due to its potential bioactivity. It is being investigated for its role in drug development, particularly in the design of new therapeutic agents with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity .

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.

Properties

CAS No.

64554-62-7

Molecular Formula

C13H20N2O6

Molecular Weight

300.31 g/mol

IUPAC Name

2-[3-(2-acetyloxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]ethyl acetate

InChI

InChI=1S/C13H20N2O6/c1-9(16)20-7-5-14-11(18)13(3,4)15(12(14)19)6-8-21-10(2)17/h5-8H2,1-4H3

InChI Key

LVLPGYMHTZGBRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1C(=O)C(N(C1=O)CCOC(=O)C)(C)C

Origin of Product

United States

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